molecular formula C11H15ClN2O B3199851 [4-(4-Chlorophenyl)morpholin-2-yl]methanamine CAS No. 1017166-10-7

[4-(4-Chlorophenyl)morpholin-2-yl]methanamine

Cat. No. B3199851
CAS RN: 1017166-10-7
M. Wt: 226.7 g/mol
InChI Key: JAUUSDGWHWVEGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-(4-Chlorophenyl)morpholin-2-yl]methanamine” is a chemical compound with the CAS Number: 1017166-10-7 . Its molecular weight is 226.71 , and its molecular formula is C11H15ClN2O . It appears as an oil in its physical form .


Molecular Structure Analysis

The InChI code for “[4-(4-Chlorophenyl)morpholin-2-yl]methanamine” is 1S/C11H15ClN2O/c12-9-1-3-10(4-2-9)14-5-6-15-11(7-13)8-14/h1-4,11H,5-8,13H2 .


Physical And Chemical Properties Analysis

“[4-(4-Chlorophenyl)morpholin-2-yl]methanamine” is an oil . More detailed physical and chemical properties were not available in the search results.

Scientific Research Applications

Pharmacological and Biochemical Research

  • Morpholine Derivatives : Morpholine is a versatile moiety present in various pharmacologically active compounds. Studies have explored the broad spectrum of pharmacological profiles of morpholine derivatives, highlighting their significance in drug design and synthesis. These derivatives demonstrate a range of activities, including potential treatments for neuropsychiatric disorders through modulation of dopamine D2 receptors (Jůza et al., 2022; Asif & Imran, 2019). The development of such compounds underscores the utility of morpholine and its analogs in addressing complex health conditions (Jůza et al., 2022) (Asif & Imran, 2019).

  • Antisense Research : Morpholino oligomers, incorporating the morpholine ring, have been used in gene function studies across various model organisms. These oligomers provide a method for inhibiting gene expression, showcasing the application of morpholine derivatives in molecular biology and genetics (Heasman, 2002). This research avenue supports the development of targeted therapies and genetic interventions (Heasman, 2002).

Environmental and Toxicological Studies

  • Chlorophenols in Environment : Research on chlorophenols, which share structural similarity with the chlorophenyl group in the compound of interest, reveals their environmental persistence and toxicity. These compounds, arising from industrial and agricultural sources, pose risks to aquatic life and ecosystems. The studies call for monitoring and mitigating the environmental impact of such chemicals (Peng et al., 2016; Ge et al., 2017). Understanding the behavior and effects of chlorophenols contributes to environmental protection and public health safety (Peng et al., 2016) (Ge et al., 2017).

Safety and Hazards

The safety information pictograms for “[4-(4-Chlorophenyl)morpholin-2-yl]methanamine” are GHS05 and GHS07 . The signal word is "Danger" . For more detailed safety and hazard information, please refer to the MSDS .

properties

IUPAC Name

[4-(4-chlorophenyl)morpholin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c12-9-1-3-10(4-2-9)14-5-6-15-11(7-13)8-14/h1-4,11H,5-8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUUSDGWHWVEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=CC=C(C=C2)Cl)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Chlorophenyl)morpholin-2-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-Chlorophenyl)morpholin-2-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[4-(4-Chlorophenyl)morpholin-2-yl]methanamine
Reactant of Route 3
Reactant of Route 3
[4-(4-Chlorophenyl)morpholin-2-yl]methanamine
Reactant of Route 4
Reactant of Route 4
[4-(4-Chlorophenyl)morpholin-2-yl]methanamine
Reactant of Route 5
Reactant of Route 5
[4-(4-Chlorophenyl)morpholin-2-yl]methanamine
Reactant of Route 6
Reactant of Route 6
[4-(4-Chlorophenyl)morpholin-2-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.